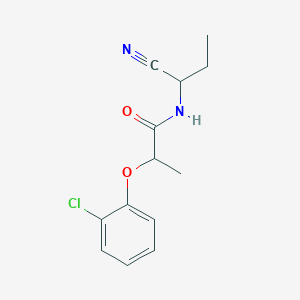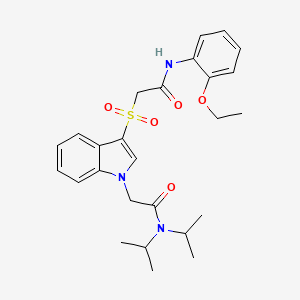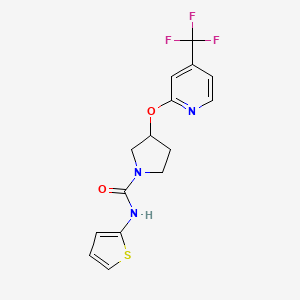
2-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide, also known as CPP or CPP-ACP, is a compound that has gained attention in scientific research due to its potential applications in the field of dentistry. CPP-ACP is a derivative of casein, a protein found in milk, and has been shown to have beneficial effects on dental health.
Wirkmechanismus
2-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide-ACP works by binding to tooth enamel and forming a protective layer that helps to prevent the demineralization of the tooth surface. 2-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide-ACP also helps to remineralize tooth enamel by providing a source of calcium and phosphate ions that are essential for the formation of hydroxyapatite, the mineral that makes up tooth enamel.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide-ACP has been shown to have a number of biochemical and physiological effects on the oral environment. These include the inhibition of bacterial growth, the reduction of plaque formation, and the promotion of saliva flow. 2-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide-ACP has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide-ACP in lab experiments is its ability to mimic the natural environment of the oral cavity. This allows researchers to study the effects of 2-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide-ACP in a more realistic setting. However, one limitation of using 2-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide-ACP in lab experiments is the potential for variability in the composition and activity of the compound.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide-ACP. These include the development of new delivery systems for 2-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide-ACP, the investigation of its potential applications in the treatment of other oral diseases, and the exploration of its potential applications in other fields, such as medicine and agriculture.
In conclusion, 2-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide-ACP is a compound that has shown great promise in the field of dentistry. Its ability to remineralize tooth enamel and prevent the formation of dental caries make it a valuable tool in the prevention and treatment of oral diseases. As research on 2-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide-ACP continues, it is likely that new applications and benefits of this compound will be discovered.
Synthesemethoden
2-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide-ACP can be synthesized through a process known as solid-phase peptide synthesis. This involves the use of a resin-bound amino acid, which is then activated and coupled with the next amino acid in the sequence. The process is repeated until the desired peptide sequence is achieved. 2-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide-ACP can also be synthesized through chemical modification of casein.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide-ACP has been extensively studied for its potential applications in the prevention and treatment of dental caries. Research has shown that 2-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide-ACP can help to remineralize tooth enamel and prevent the formation of dental caries. 2-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide-ACP has also been studied for its potential applications in the treatment of dentin hypersensitivity and as a delivery system for other dental agents.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-3-10(8-15)16-13(17)9(2)18-12-7-5-4-6-11(12)14/h4-7,9-10H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYINGQQBHEDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C(C)OC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[2-(4-Bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B2493590.png)
![N-[3-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2493592.png)


![1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2493595.png)
![N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2493598.png)
![(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2493600.png)
![2-Methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B2493603.png)
![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2493605.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2493607.png)
![Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2493609.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2493612.png)